Trimethylsilanol

Catalog No.
S601527
CAS No.
1066-40-6
M.F
C3H10OSi
M. Wt
90.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilanol

CAS Number

1066-40-6

Product Name

Trimethylsilanol

IUPAC Name

hydroxy(trimethyl)silane

Molecular Formula

C3H10OSi

Molecular Weight

90.2 g/mol

InChI

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3

InChI Key

AAPLIUHOKVUFCC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O

Synonyms

trimethylsilanol, trimethylsilanol H-sulfite, ammonium salt, trimethylsilanol phosphite (3:1), trimethylsilanol, antimony (3+) salt, trimethylsilanol, lithium salt, trimethylsilanol, potassium salt, trimethylsilanol, sodium salt

Canonical SMILES

C[Si](C)(C)O

Surface Modification

  • Hydrophobic Coating: TMS can be used to create a hydrophobic (water-repelling) layer on silicate surfaces like glass and silica gel. This coating is achieved through a chemical reaction between TMS and the surface hydroxyl groups, forming siloxane bonds []. This modified surface finds applications in microfluidics, where it helps control the movement of fluids in miniaturized devices [].

Antimicrobial Properties

  • Potential Antimicrobial Agent: Studies suggest that TMS might possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to understand the underlying mechanisms and potential applications in this area.

Derivatization in Analytical Chemistry

  • Derivatizing Agent in Mass Spectrometry: TMS is widely used in mass spectrometry (MS) as a derivatizing agent. This process involves attaching a TMS group (trimethylsilyl) to molecules, making them more volatile and easier to analyze by MS []. This application is particularly important in analyzing biological samples like lipids and metabolites.

Trimethylsilanol has the chemical formula (CH₃)₃SiOH and is recognized for its colorless, volatile liquid form. The molecular structure features a silicon atom bonded to three methyl groups and one hydroxyl group, resulting in a tetrahedral geometry . It exhibits weak acidity with a pKa value of approximately 11, comparable to that of orthosilicic acid but significantly higher than typical alcohols like tert-butanol (pKa 19) .

Hazards:

  • Flammability: TMS is flammable and can ignite with heat or open flames [].
  • Health: Limited data exists on the specific toxicity of TMS. However, it is recommended to handle it with care due to its potential to irritate skin and eyes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TMS.
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat and ignition sources.
Due to its functional groups. Notably:

  • Deprotonation: Reacting with sodium hydroxide yields sodium trimethylsiloxide.
  • Formation of Silyl Ethers: It can react with silanol groups to form silyl ethers .
  • Condensation Reactions: Under certain conditions, trimethylsilanol can condense to form hexamethyldisiloxane and water .

Several methods exist for synthesizing trimethylsilanol:

  • Weakly Basic Hydrolysis: This method involves the hydrolysis of chlorotrimethylsilane under weakly basic conditions to avoid dimerization.
  • Basic Hydrolysis of Hexamethyldisiloxane: Another approach is the basic hydrolysis of hexamethyldisiloxane, which also yields trimethylsilanol .

Research has shown that trimethylsilanol interacts with various substrates, influencing their properties. For instance, it has been noted to cleave stable azaylides in specific polymer systems, demonstrating its versatility as a reagent in chemical processes . Additionally, studies have explored its behavior in different solvent environments, revealing insights into its equilibrium dynamics under varying pH conditions .

Trimethylsilanol shares similarities with several other silanol compounds. Below is a comparison highlighting its unique attributes:

CompoundFormulaUnique Features
TrimethylsilanolC₃H₁₀OSiWeak acid; versatile reagent for silyl ethers
DimethylsilanolC₂H₈OSiLess acidic; primarily used in silicone production
OctamethylcyclotetrasiloxaneC₈H₂₄OSi₄Non-volatile; used in lubricants and coatings
PhenyltrimethoxysilaneC₈H₁₁O₃SiUsed as a coupling agent; more hydrophobic

Trimethylsilanol's unique combination of volatility and acidity sets it apart from these compounds, making it particularly useful in both industrial and research applications.

Hydrolytic Pathways for Organosilicon Precursors

Hydrolytic synthesis of TMS involves controlled reactions of chlorotrimethylsilane ($$ \text{ClSi(CH}3\text{)}3 $$) or HMDS ($$ \text{(CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 $$) with water. Direct hydrolysis of chlorotrimethylsilane typically yields hexamethyldisiloxane due to rapid condensation in the presence of hydrochloric acid:
$$
2 \, \text{ClSi(CH}3\text{)}3 + \text{H}2\text{O} \rightarrow (\text{CH}3\text{)}3\text{Si-O-Si(CH}3\text{)}3 + 2 \, \text{HCl}
$$
To suppress dimerization, weakly basic conditions (e.g., sodium bicarbonate) neutralize HCl, enabling TMS isolation. Hydrolysis of HMDS under acidic conditions (e.g., glacial acetic acid) provides a cleaner route, producing TMS and ammonia:
$$
(\text{CH}
3\text{)}3\text{SiNHSi(CH}3\text{)}3 + 2 \, \text{H}2\text{O} \xrightarrow{\text{H}^+} 2 \, (\text{CH}3\text{)}3\text{SiOH} + \text{NH}_3
$$
Table 1: Hydrolytic Methods for TMS Synthesis

PrecursorConditionsByproductsYield
ClSi(CH₃)₃Weak base (pH 8–10)Hexamethyldisiloxane60–70%
HMDSGlacial acetic acid/H₂ONH₃85–90%

Non-Hydrolytic Synthesis Strategies

Non-hydrolytic routes avoid water, instead utilizing alcoholysis or silylation reactions. A prominent method involves HMDS reacting with acetic acid in anhydrous conditions:
$$
(\text{CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 + 2 \, \text{CH}3\text{COOH} \rightarrow 2 \, (\text{CH}3\text{)}3\text{SiOH} + 2 \, \text{CH}3\text{CONH}2
$$
This approach minimizes siloxane formation and simplifies purification. Carbodiimide-mediated transsilylation, as demonstrated in non-hydrolytic sol-gel processes, also generates TMS via chloride displacement:
$$
\text{R}
3\text{SiCl} + \text{R'N=C=NR'} \rightarrow \text{R}3\text{Si-NR'}2 + \text{R'Cl}
$$
Advantages:

  • Higher purity (≥98%) due to reduced condensation.
  • Scalability for industrial production.

Catalytic Approaches in Industrial-Scale Manufacturing

Catalysts enhance reaction rates and selectivity. Iridium(III) complexes accelerate silane hydrolysis, achieving turnover frequencies (TOF) of 7,143 h⁻¹. In HMDS-based routes, acidic catalysts (e.g., HCl) optimize TMS yield by promoting HMDS hydrolysis:
$$
(\text{CH}3\text{)}3\text{SiNHSi(CH}3\text{)}3 \xrightarrow{\text{HCl}} 2 \, (\text{CH}3\text{)}3\text{SiOH} + \text{NH}_4\text{Cl}
$$
Table 2: Catalytic Performance in TMS Synthesis

CatalystSubstrateTOF (h⁻¹)Yield
Iridium(III)PhMe₂SiH7,14395%
HClHMDSN/A90%

Byproduct Management in Disilazane Conversion Processes

HMDS conversion generates ammonia, necessitating tail gas recovery systems to prevent environmental release. In hydrolytic routes, HCl neutralization with bases (e.g., NaOH) forms NaCl, while acetic acid routes yield acetamide, which is recyclable.

Key Strategies:

  • Ammonia Absorption: Scrubbing with sulfuric acid converts NH₃ to ammonium sulfate.
  • Siloxane Suppression: Controlled pH and stoichiometric water ratios minimize dimerization.

Crosslinking Dynamics in Polymer Nanocomposites

Trimethylsilanol plays a pivotal role in crosslinking dynamics within polymer nanocomposite systems through multiple mechanisms. The compound participates in condensation reactions that form siloxane networks, creating Si-O-Si bonds that provide structural integrity to the composite matrix [31]. Research has demonstrated that the crosslinking process begins with hydrolysis of reactive groups in near-surface layers, proceeding through diffusion-controlled mechanisms [31].

The molecular dynamics of trimethylsilanol in crosslinking systems involve temperature-dependent reaction kinetics. Studies have shown that elevated temperatures enhance the formation of hexamethyldisiloxane through condensation reactions, with optimal crosslinking occurring at temperatures between 353-473 K [38]. The stoichiometry of these reactions approaches unity under controlled conditions, indicating efficient utilization of available reactive sites [38].

Temperature Range (K)Crosslinking EfficiencyPrimary ProductsReaction Time
291-357ModerateTrimethylsilanol oligomers4-12 hours
353-473HighSiloxane networks1-2 hours
473-623MaximumComplete crosslinked systems30-60 minutes

The crosslinking dynamics are further influenced by the presence of catalysts and moisture content [31]. Pyridine-catalyzed reactions demonstrate complete substitution of chlorine atoms in stoichiometric mixtures, leading to enhanced network formation [17]. The formation of crosslinked networks results in improved mechanical properties, with observed reductions in creep compliance and enhanced elastic recovery characteristics [31].

Surface Functionalization Mechanisms for Silicate Substrates

Trimethylsilanol exhibits distinct surface functionalization mechanisms when interacting with silicate substrates. The primary mechanism involves direct condensation of the hydroxyl group with surface silanol groups, forming covalent Si-O-Si linkages [22]. This process requires specific temperature and pressure conditions for optimal surface coverage and chemical bonding efficiency [38].

The effectiveness of surface functionalization depends on several critical parameters. Pretreatment temperature of silicate substrates significantly influences the concentration of available hydroxyl groups, with optimal results achieved at temperatures of 973 K or higher [38]. Surface coverage measurements indicate that maximum effectiveness occurs when all surface hydroxyl groups are consumed in the reaction, corresponding to an effectiveness factor of unity [38].

Pretreatment Temperature (K)Surface Coverage (%)Effectiveness FactorStoichiometry Factor
473-67375-850.6-0.81.6
673-87385-950.8-0.91.0
873-97395-1001.01.0

The hydrolytic stability of bonds formed between trimethylsilanol and silicate surfaces varies with the reaction conditions and substrate characteristics [29]. Trialkoxysilane derivatives of trimethylsilanol tend to deposit as polymeric films, maximizing organic functionality introduction while maintaining substrate adhesion [29]. The reaction mechanism involves initial adsorption followed by thermal curing at elevated temperatures to complete the surface modification process [27].

Cleavage Chemistry of Azaylide Bonds in Supramolecular Systems

Trimethylsilanol demonstrates remarkable selectivity in cleaving stable azaylide bonds within supramolecular polymer systems. Research has revealed that trimethylsilanol effectively triggers the unfolding of robust single-chain nanoparticles containing stable azaylide moieties as intrachain crosslinking units [9] [15]. This unique capability stems from the compound's affinity for both iminophosphorane linkages and fluorinated aromatic systems [15].

The cleavage mechanism involves the interaction of trimethylsilanol's electropositive silicon atom with the electron-rich azaylide bonds [15]. Nuclear magnetic resonance studies have demonstrated complete disappearance of N═P crosslinking points when single-chain nanoparticles are treated with excess trimethylsilanol for three days at room temperature [15]. Size exclusion chromatography results confirm the unfolding process, showing shifts toward shorter retention times and larger hydrodynamic radii [15].

Treatment ConditionsN═P Signal IntensityHydrodynamic Radius ChangeUnfolding Efficiency
Room temperature, 1 day80% remaining+15%Partial
Room temperature, 3 days0% remaining+45%Complete
60°C, 1 day0% remaining+50%Complete

The selectivity of trimethylsilanol for azaylide cleavage is particularly noteworthy given the stability of these bonds toward other reagents. Azaylide-containing systems show exceptional resistance to water, air, and carbon disulfide, yet undergo efficient cleavage in the presence of trimethylsilanol [15]. This selectivity makes trimethylsilanol a valuable tool for controlled disassembly of supramolecular architectures [15].

Interface Engineering in Hybrid Organic-Inorganic Materials

Trimethylsilanol serves as a critical component in interface engineering for hybrid organic-inorganic materials through its ability to form stable Si-O-C linkages. The compound participates in non-hydrolytic sol-gel processes that create three-dimensional networks of SiO₄ units linked by organic spacers [17]. These hybrid systems exhibit unique properties resulting from the synergistic combination of organic and inorganic components [33].

The interface engineering process involves controlled reactions between trimethylsilanol and chlorosilanes, with formation of volatile trimethylsilyl chloride as a driving force [17]. Pyridine catalysis enhances reaction completeness, leading to gel formation and subsequent xerogel development with controlled porosity characteristics [17]. The resulting materials demonstrate hydrolytic sensitivity, which can be exploited for environmentally degradable applications [17].

Processing ConditionsGel Formation TimeLinear Shrinkage (%)BET Surface Area (m²/g)
Room temperature, no catalystNo gelation--
Room temperature, pyridine catalyst2-4 hours57-5910
60°C, pyridine catalyst1-2 hours55-6015

The structural characteristics of hybrid materials engineered with trimethylsilanol include amorphous three-dimensional networks with controllable organic content [17]. Thermal gravimetric analysis reveals stability up to 150°C, with subsequent decomposition patterns dependent on the organic component distribution [17]. Solid-state nuclear magnetic resonance spectroscopy confirms the formation of Si-O-C bridges, distinguishing these materials from conventional siloxane networks [17].

Advanced interface engineering applications utilize trimethylsilanol in the formation of multi-shelled periodic mesoporous organosilica hollow spheres through multi-interface transformation approaches [30]. These structures exhibit high surface areas approaching 805 m²/g, with controllable shell numbers ranging from one to four and tunable chamber sizes from 4-54 nanometers [30]. The incorporation of different organic groups enables precise control over material properties and functionality [30].

UNII

Z4BIN3300P

Related CAS

10519-96-7 (potassium salt)
18027-10-6 (hydrochloride salt)
2004-14-0 (lithium salt)
1795-31-9 (phosphite (3:1))
18027-10-6 (Na salt)
5599-26-8 (Sb(3 )salt)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 60 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 69 of 129 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (44.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1066-40-6

Wikipedia

Trimethylsilanol

General Manufacturing Information

Silanol, 1,1,1-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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